Methanone, (2,4-dibromo-6-hydroxyphenyl)(2-hydroxyphenyl)-

Description

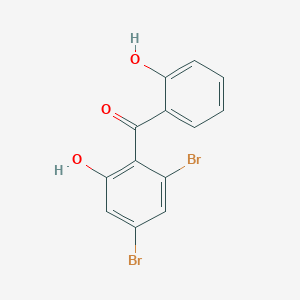

Methanone, (2,4-dibromo-6-hydroxyphenyl)(2-hydroxyphenyl)-, is a diarylketone derivative characterized by two aromatic rings substituted with hydroxyl and bromine groups. The compound features a central ketone group bridging a 2-hydroxyphenyl moiety and a 2,4-dibromo-6-hydroxyphenyl group. This structure confers unique electronic and steric properties due to the electron-withdrawing bromine atoms and the electron-donating hydroxyl groups. While direct data on this compound are sparse in the provided evidence, analogous methanone derivatives are well-documented, particularly in studies involving heterocyclic frameworks and substituted aryl groups .

Properties

CAS No. |

820243-52-5 |

|---|---|

Molecular Formula |

C13H8Br2O3 |

Molecular Weight |

372.01 g/mol |

IUPAC Name |

(2,4-dibromo-6-hydroxyphenyl)-(2-hydroxyphenyl)methanone |

InChI |

InChI=1S/C13H8Br2O3/c14-7-5-9(15)12(11(17)6-7)13(18)8-3-1-2-4-10(8)16/h1-6,16-17H |

InChI Key |

CGWJGQFOGCGYAJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=C(C=C(C=C2Br)Br)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (2,4-dibromo-6-hydroxyphenyl)(2-hydroxyphenyl)- typically involves the bromination of a hydroxyphenyl methanone precursor. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the desired positions on the phenyl ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to maintain precise control over reaction conditions. The use of catalysts and solvents can enhance the efficiency and yield of the reaction, making the process economically viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methanone, (2,4-dibromo-6-hydroxyphenyl)(2-hydroxyphenyl)- undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the bromine atoms.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl methanones depending on the nucleophile used.

Scientific Research Applications

Methanone, (2,4-dibromo-6-hydroxyphenyl)(2-hydroxyphenyl)- has diverse applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methanone, (2,4-dibromo-6-hydroxyphenyl)(2-hydroxyphenyl)- involves its interaction with specific molecular targets. The bromine and hydroxyl groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may exert its effects through pathways involving oxidative stress, enzyme inhibition, or receptor modulation .

Comparison with Similar Compounds

Substituent Effects

- Methanone, (3,4-dimethoxyphenyl)(6-methoxy-2-naphthalenyl)-: This compound lacks bromine but includes methoxy groups at C-8, C-12, and C-13. Methoxy groups enhance electron density on the aromatic rings, increasing stability compared to brominated analogs. However, bromine’s electron-withdrawing nature in the target compound may improve electrophilic substitution resistance .

- (2-Hydroxyphenyl)(6,7,8-trimethoxy-2-naphthalenyl)methanone: Features three methoxy groups at C-12, C-13, and C-14. The absence of bromine reduces molecular weight and polarizability compared to the dibromo-hydroxyphenyl target compound .

- (2-Hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone (6a): Substituted with a pyrazole ring, this derivative exhibits distinct electronic properties due to the nitrogen-containing heterocycle. The target compound’s dibromo-hydroxyphenyl group likely confers higher lipophilicity and steric hindrance .

Physical Properties

| Compound | Melting Point (°C) | Yield (%) | Key Substituents |

|---|---|---|---|

| Target: (2,4-Dibromo-6-hydroxyphenyl)(2-hydroxyphenyl)methanone | Not reported | Not reported | 2,4-Dibromo-6-hydroxy, 2-hydroxy |

| (3e): (3-(2-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(2-hydroxyphenyl)methanone | 188.7–189.2 | 97 | Chlorophenyl, pyrazole |

| (6e): (6-(1H-Indol-3-yl)-9-nitro-2,3,4,6-tetrahydro-1H-pyrido-[1,2-a]pyrimidin-7-yl)(2-hydroxyphenyl)methanone | 201–203 | 85 | Indole, nitro |

| (6f): (5-(5-Bromo-1H-indol-3-yl)-8-nitro-1,2,3,5-tetrahydroimidazo[1,2-a]pyridin-6-yl)(2-hydroxyphenyl)methanone | 220–222 | 88 | Bromoindole, nitro |

Note: The target compound’s bromine substituents are expected to increase melting points compared to non-halogenated analogs due to stronger intermolecular forces (e.g., halogen bonding) .

Spectral and Analytical Data

NMR and HRMS Trends

- Hydroxyphenyl Resonance: In analogs like (3e) and (6a), the 2-hydroxyphenyl group shows characteristic downfield shifts for phenolic protons (δ ~12 ppm in $^1$H NMR) due to hydrogen bonding. Bromine’s deshielding effect in the target compound may further shift adjacent protons .

- Bromine Signatures: Brominated compounds (e.g., 6f) exhibit distinct isotopic patterns in HRMS (e.g., $^{79}$Br/$^{81}$Br doublets). The target compound’s dibromo substitution would produce a pronounced isotopic cluster .

Key Differentiators

Halogen vs. Methoxy Groups : Bromine’s electron-withdrawing nature contrasts with methoxy’s electron-donating effects, altering reactivity in electrophilic aromatic substitution.

Steric Effects : The 2,4-dibromo-6-hydroxyphenyl group introduces significant steric bulk compared to smaller substituents like methoxy or nitro groups.

Biological Activity

Methanone, (2,4-dibromo-6-hydroxyphenyl)(2-hydroxyphenyl)-, also known by its CAS number 820243-52-5, is a complex organic compound notable for its structural features, including bromine and hydroxyl groups attached to phenyl rings. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer properties. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

The chemical properties of Methanone, (2,4-dibromo-6-hydroxyphenyl)(2-hydroxyphenyl)- are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 820243-52-5 |

| Molecular Formula | C13H8Br2O3 |

| Molecular Weight | 372.01 g/mol |

| IUPAC Name | (2,4-dibromo-6-hydroxyphenyl)-(2-hydroxyphenyl)methanone |

| InChI | InChI=1S/C13H8Br2O3/c14-7-5-9(15)12(11(17)6-7)13(18)8-3-1-2-4-10(8)16/h1-6,16-17H |

The mechanism of action for Methanone involves interactions with specific molecular targets. The presence of bromine and hydroxyl groups enhances its reactivity with biological molecules. The compound may influence pathways related to oxidative stress and enzyme inhibition. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling.

- Oxidative Stress Modulation : It may alter redox states within cells.

- Receptor Interaction : The structure allows binding to various receptors, influencing biological responses.

Antimicrobial Activity

Research indicates that Methanone exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 μg/mL |

| Escherichia coli | 25 μg/mL |

These results suggest that Methanone is more potent against Gram-positive bacteria compared to Gram-negative bacteria.

Anticancer Activity

Methanone has been investigated for its anticancer potential across several human cancer cell lines. Key findings from a recent study include:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Results :

- MCF-7: IC50 = 8 μM

- HeLa: IC50 = 15 μM

- A549: IC50 = 10 μM

These results indicate that Methanone has a notable cytotoxic effect on these cancer cell lines, demonstrating its potential as an anticancer agent.

Case Studies

-

Study on Anticancer Properties :

A study conducted by Flynn et al. highlighted the interaction of Methanone with tubulin proteins in cancer cells. The compound was shown to bind to the active site of tubulin, disrupting microtubule formation and leading to apoptosis in cancer cells. -

Antimicrobial Efficacy Assessment :

In a comparative study with standard antibiotics such as ciprofloxacin, Methanone demonstrated superior efficacy against Staphylococcus aureus, suggesting its potential use as an alternative antimicrobial agent.

Q & A

Q. What are the recommended synthetic routes for Methanone, (2,4-dibromo-6-hydroxyphenyl)(2-hydroxyphenyl)-, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or Suzuki coupling for diaryl ketone formation. Key steps include:

- Bromination of phenolic precursors under controlled pH to avoid over-substitution .

- Use of anhydrous solvents (e.g., THF) and bases (e.g., NaH) to stabilize reactive intermediates .

- Purification via silica gel chromatography, with monitoring by TLC (hexane:ethyl acetate = 4:1) .

Optimization requires adjusting stoichiometry of bromine donors and reaction time to minimize byproducts (e.g., tri-brominated derivatives).

Q. How can spectroscopic techniques (NMR, MS) validate the structure of this compound, and what are critical spectral markers?

- Methodological Answer :

- <sup>1</sup>H NMR : Expect aromatic proton splitting patterns (e.g., doublets for para-substituted hydroxyphenyl groups) and downfield shifts for hydroxyl protons (~9-12 ppm) .

- <sup>13</sup>C NMR : Carbonyl resonance near 190 ppm; brominated carbons show deshielding (~115-125 ppm) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z ~434 (C13H8Br2O3+), with fragmentation patterns indicating Br loss .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in observed vs. predicted bioactivity data for this compound?

- Methodological Answer :

- Dose-Response Analysis : Conduct assays (e.g., antimicrobial, enzyme inhibition) across multiple concentrations to identify non-linear effects .

- Metabolite Profiling : Use LC-MS to detect degradation products or active metabolites that may explain discrepancies .

- Computational Validation : Compare docking simulations (e.g., AutoDock Vina) with experimental IC50 values to assess binding mode accuracy .

Q. How does the steric and electronic interplay between bromine and hydroxyl groups influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : Bromine at 2,4-positions hinders nucleophilic attack, requiring bulky ligands (e.g., XPhos) in Pd-catalyzed reactions .

- Electronic Effects : Electron-withdrawing Br groups deactivate the aryl ring, necessitating strong bases (e.g., K2CO3) for Suzuki-Miyaura coupling .

- Control Experiments : Compare reactivity with mono-brominated analogs to isolate electronic contributions .

Q. What are the best practices for assessing the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Studies : Incubate samples at pH 2–12 (buffer solutions) and 40–60°C, monitoring degradation via HPLC .

- Kinetic Analysis : Calculate half-life (t1/2) using Arrhenius plots for thermal decomposition .

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) to assess photodegradation pathways .

Data Analysis and Experimental Design

Q. How should researchers design dose-escalation studies to evaluate cytotoxicity without confounding oxidative stress artifacts?

- Methodological Answer :

- Control Groups : Include antioxidants (e.g., NAC) to distinguish compound-specific toxicity from ROS-mediated effects .

- Multi-Assay Approach : Combine MTT assays with ROS probes (e.g., DCFH-DA) and apoptosis markers (Annexin V) .

- Statistical Models : Use ANOVA with post-hoc Tukey tests to identify significant thresholds (p < 0.01) .

Q. What computational methods predict the compound’s solubility and bioavailability for in vivo studies?

- Methodological Answer :

- QSAR Modeling : Train models on datasets like PubChem to estimate logP (predicted ~3.2) and aqueous solubility .

- Molecular Dynamics (MD) : Simulate lipid bilayer penetration using GROMACS to assess membrane permeability .

- In Silico ADMET : Use SwissADME or ADMETLab to predict CYP450 metabolism and toxicity endpoints .

Contradictory Data Resolution

Q. How to address inconsistent NMR data between synthesized batches?

- Methodological Answer :

- Impurity Profiling : Perform HSQC and HMBC to detect trace isomers or residual solvents .

- Deuterated Solvent Effects : Compare spectra in CDCl3 vs. DMSO-d6 to identify hydrogen bonding artifacts .

- Crystallography : Resolve ambiguities via X-ray diffraction to confirm regiochemistry .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.